4-Chloro-7-iodo-1,3-benzoxazole
Description
Significance of Benzoxazole (B165842) Ring Systems in Heterocyclic Chemistry
Benzoxazoles are a class of heterocyclic compounds featuring a benzene (B151609) ring fused to an oxazole (B20620) ring. ontosight.airesearchgate.net This core structure is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. ontosight.ainajah.edujocpr.com The benzoxazole nucleus is a key component in numerous pharmacologically active compounds, demonstrating antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties, among others. wjpsonline.comindexcopernicus.combiotech-asia.org Its structural similarity to naturally occurring nucleotides like adenine (B156593) and guanine (B1146940) allows for potential interactions with biological macromolecules. wjpsonline.comglobalresearchonline.net The versatility of the benzoxazole scaffold makes it a valuable starting point for the synthesis of more complex, bioactive molecules. wjpsonline.comcore.ac.uk
The Unique Role of Halogenation in Modulating Benzoxazole Reactivity and Properties
The introduction of halogen atoms onto the benzoxazole ring system significantly influences its chemical reactivity and physical properties. ontosight.ai Halogenation can alter the electron distribution within the molecule, thereby affecting its reactivity in electrophilic and nucleophilic substitution reactions. core.ac.uk For instance, the presence of electron-withdrawing groups, such as halogens, can facilitate certain substitution reactions. globalresearchonline.net The specific position and nature of the halogen substituent can direct the course of further chemical modifications, providing a powerful tool for the synthesis of a diverse range of derivatives. ontosight.ai Furthermore, halogenation can impact the biological activity of benzoxazole derivatives, a principle that has been harnessed in the enzymatic synthesis of novel halogenated benzoxazoles. nih.gov The strategic placement of halogens is a key strategy in the design of new therapeutic agents and functional materials. nsf.gov
Rationale for Comprehensive Academic Investigation of 4-Chloro-7-iodo-1,3-benzoxazole
The specific compound, this compound, presents a unique case for detailed academic study due to its distinct substitution pattern. The presence of two different halogen atoms, a chloro group at the 4-position and an iodo group at the 7-position, on the benzoxazole core offers intriguing possibilities for selective chemical transformations. The differential reactivity of the C-Cl and C-I bonds can be exploited to achieve regioselective functionalization, allowing for the synthesis of complex molecules that would be challenging to prepare by other means. A comprehensive investigation into this compound can provide valuable insights into the interplay of electronic and steric effects of different halogens on the benzoxazole system.
Overview of Research Domains and Methodological Approaches for this compound
Research on this compound primarily falls within the domains of synthetic organic chemistry and medicinal chemistry. Methodological approaches to its study involve its synthesis, characterization, and exploration of its reactivity in various chemical reactions. Synthesis of this and similar halogenated benzoxazoles can be achieved through multi-step reaction sequences, often involving the cyclization of appropriately substituted aminophenols. acs.orgbohrium.com Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound. biotech-asia.orgrsc.orgresearchgate.net Further research would likely explore its utility as a building block in the synthesis of novel compounds with potential biological activity, leveraging the distinct reactivity of its chloro and iodo substituents in cross-coupling and other functionalization reactions. researchgate.net
Chemical and Physical Properties of this compound
The properties of this compound are detailed in the table below.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₇H₃ClINO |
| Molecular Weight | 279.46 g/mol |
| CAS Number | 1823361-10-9 |
Table 1: Chemical and Physical Properties. Data sourced from nih.govsynquestlabs.com
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would show signals corresponding to the aromatic protons on the benzoxazole ring. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing effects of the chloro and iodo substituents.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would provide information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms would be affected by the attached halogens and the heteroatoms in the oxazole ring.
IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-Cl and C-I bonds, as well as vibrations associated with the benzoxazole ring system, such as C=N and C-O stretching. core.ac.ukcdnsciencepub.com
Mass Spectrometry: Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, which can aid in structural confirmation. researchgate.net
Synthesis and Reactivity
Synthesis: The synthesis of halogenated benzoxazoles can be achieved through various methods. A common approach involves the condensation reaction between a substituted 2-aminophenol (B121084) and a suitable cyclizing agent. acs.orgbohrium.com For this compound, a plausible synthetic route would start from a 2-amino-3-chloro-6-iodophenol (B12851661), which would then be cyclized to form the benzoxazole ring.
Reactivity: The reactivity of this compound is largely dictated by the two halogen substituents. The carbon-iodine bond is generally more reactive than the carbon-chlorine bond in nucleophilic substitution and cross-coupling reactions. This differential reactivity allows for selective functionalization at the 7-position, leaving the 4-position available for subsequent transformations. For instance, the iodo group could selectively participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. core.ac.uk
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3ClINO |
|---|---|
Molecular Weight |
279.46 g/mol |
IUPAC Name |
4-chloro-7-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C7H3ClINO/c8-4-1-2-5(9)7-6(4)10-3-11-7/h1-3H |
InChI Key |
JJXISUCYUFQMGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)N=CO2)I |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 7 Iodo 1,3 Benzoxazole
Classical and Contemporary Approaches to 1,3-Benzoxazole Core Synthesis
The construction of the 1,3-benzoxazole core is a well-established field in organic synthesis, with numerous methods developed over the years. These can be broadly classified into classical condensation reactions and more contemporary cyclization strategies.
Condensation Reactions of 2-Aminophenols with Carbonyl Precursors
The most traditional and widely employed method for synthesizing the benzoxazole (B165842) ring system is the condensation of a 2-aminophenol (B121084) with a carbonyl-containing precursor. bohrium.comprepchem.com This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclodehydration to form the final benzoxazole ring. bohrium.com A vast array of carbonyl precursors, including aldehydes, carboxylic acids, acyl chlorides, and esters, can be utilized, allowing for diverse substitutions at the C-2 position of the benzoxazole. prepchem.comresearchgate.net
The choice of catalyst and reaction conditions is crucial for the efficiency of the condensation. Various catalytic systems have been developed to promote this transformation under milder conditions and with higher yields. These range from classical acid catalysts like polyphosphoric acid (PPA) to modern, more sustainable alternatives. gu.se Recent advancements have seen the use of metal catalysts, ionic liquids, and nanocatalysts to facilitate the cyclization. bohrium.comresearchgate.net For instance, samarium triflate has been used as a reusable acid catalyst in aqueous media, while magnetic nanoparticle-supported ionic liquids have enabled solvent-free reactions under ultrasound irradiation. bohrium.comresearchgate.net
| Catalyst | Solvent/Conditions | Key Advantages | Reference |
|---|---|---|---|
| Samarium Triflate | Aqueous media, mild conditions | Green, reusable catalyst | nih.gov |
| LAIL@MNPa | Solvent-free, 70 °C, sonication | Recyclable magnetic catalyst, rapid reaction | researchgate.net |
| Molecular Iodine (I2) | Solvent-free, microwave irradiation | Efficient, rapid, solvent-free | nih.gov |
| TiO2–ZrO2 composite | Moderate temperature | Heterogeneous catalyst | gu.se |
aLewis acidic ionic liquid supported on Fe3O4 nanoparticles
Cyclization Reactions of Ortho-Haloanilides and Related Precursors
An alternative to the classical 2-aminophenol condensation is the intramolecular cyclization of ortho-haloanilides. This approach is particularly valuable as it avoids the often-required harsh, dehydrating conditions of the former method. The reaction typically involves a copper-catalyzed intramolecular C-O cross-coupling. researchgate.net This strategy complements the 2-aminophenol routes and expands the range of accessible precursors. datapdf.com
The process is believed to occur through a Cu(I)/Cu(III) catalytic cycle. researchgate.net Optimal conditions often involve a copper(I) source, such as copper(I) iodide (CuI), in combination with a stabilizing ligand like 1,10-phenanthroline. researchgate.netdatapdf.com The reactivity of the ortho-haloanilide substrate follows the expected trend for oxidative addition, with iodides being more reactive than bromides, and chlorides being the least reactive (I > Br > Cl). researchgate.net This methodology has proven amenable to parallel synthesis, allowing for the creation of libraries of substituted benzoxazoles. researchgate.net
Regioselective Functionalization Strategies for Halogenated Benzoxazoles
The primary challenge in synthesizing 4-Chloro-7-iodo-1,3-benzoxazole lies in the precise and controlled introduction of the halogen atoms at the C-4 and C-7 positions. This requires highly regioselective reactions, which can be achieved either by functionalizing a pre-formed benzoxazole ring or by constructing the ring from an already di-halogenated precursor.
Sequential Halogenation Approaches for Chloro and Iodo Substituents at C-4 and C-7
Directing the halogenation of a benzoxazole ring to specific positions is a significant challenge due to the multiple potential reaction sites on the aromatic system. researchgate.netrsc.org Recent breakthroughs in transition metal-catalyzed C-H activation have provided powerful tools to achieve such regioselectivity. researchgate.netrsc.org
Specifically for the synthesis of this compound, a sequential C-H halogenation strategy can be envisioned based on reported catalytic systems:
C-7 Iodination: Research by Hou and co-workers has demonstrated that a ruthenium catalyst can selectively direct the halogenation of 2-arylbenzo[d]oxazoles to the C-7 position using N-halosuccinimides as the halogen source. researchgate.netrsc.org This C7-halogenation is proposed to proceed via a single-electron-transfer (SET) radical process. researchgate.netrsc.org
C-4 Chlorination: The same research group found that rhodium catalysts can promote halogenation at the ortho-position of the 2-aryl substituent. researchgate.netrsc.org However, other studies on related heterocycles and C-H activation principles suggest that specific directing groups can guide functionalization to the C-4 position of the benzoxazole core itself. researchgate.netrsc.org Palladium-catalyzed approaches, for instance, have been used to achieve C4-arylation by taking advantage of the directing ability of an adjacent amide group before cyclization. nih.govresearchgate.net
Therefore, a plausible, albeit challenging, route would involve the synthesis of a suitable 1,3-benzoxazole precursor, followed by a Ru-catalyzed C-7 iodination and a subsequent, highly selective C-4 chlorination, potentially guided by a directing group or a specific Rh-based catalytic system.
Utilization of Pre-functionalized Aromatic Building Blocks
A more direct and potentially higher-yielding strategy to overcome the challenge of regioselectivity is to construct the benzoxazole ring from an aromatic precursor that already contains the required chloro and iodo substituents in the correct positions. This approach transfers the burden of regiocontrol from the benzoxazole system to the synthesis of the starting phenol (B47542).
The key starting material for this approach would be 2-Amino-3-chloro-6-iodophenol (B12851661) . bldpharm.com This pre-functionalized building block contains all the necessary components—the amine, the phenol, and the correctly positioned halogen atoms—for a direct cyclization to form the target molecule. The final ring-closure step can be achieved using one of the established condensation methods described in section 2.1.1, for example, by reacting it with an orthoester or another suitable one-carbon source. The synthesis of related halogenated Schiff base precursors, such as (E)-2-(((4-aminopyridin-3-yl)imino)methyl)-4-chloro-6-iodophenol, further validates the feasibility of preparing and using such multi-halogenated phenolic building blocks. nih.govresearchgate.net
Advanced Catalytic Systems in the Synthesis of this compound
The synthesis of a complex molecule like this compound, whether through sequential functionalization or from pre-functionalized precursors, relies heavily on advanced catalytic systems to ensure efficiency, selectivity, and yield.
| Catalyst Type | Catalyst Example | Application in Synthesis | Reference |
|---|---|---|---|
| Copper | CuI / 1,10-phenanthroline | Core synthesis via cyclization of ortho-haloanilides. | researchgate.netdatapdf.com |
| Ruthenium | [Ru(p-cymene)Cl2]2 | Regioselective C-7 halogenation of the benzoxazole ring. | researchgate.netresearchgate.netrsc.org |
| Rhodium | [RhCp*Cl2]2 | Regioselective C-H activation, potentially for C-4 functionalization. | researchgate.netresearchgate.netrsc.orgrsc.org |
| Palladium | Pd(OAc)2 | C-H activation for C-4 functionalization (e.g., arylation) of precursors. | nih.govresearchgate.net |
| Nanocatalysts | Fe3O4-supported ionic liquid | Core synthesis via condensation of 2-aminophenols. | researchgate.net |
For the sequential halogenation route, transition metal catalysts are indispensable. Ruthenium and rhodium complexes, in particular, are critical for directing the C-H activation to the C-7 and C-4 positions, respectively. researchgate.netrsc.org These catalysts operate through distinct mechanisms, allowing for orthogonal functionalization of the benzoxazole core. rsc.org
In the pre-functionalized building block approach, while the final cyclization might be achieved with simpler catalysts, the synthesis of the 2-amino-3-chloro-6-iodophenol precursor itself likely requires sophisticated, regioselective electrophilic aromatic substitution reactions, which are often catalyzed or mediated by specific reagents to control the placement of the halogen atoms on the phenol ring. Copper-catalyzed reactions are also central to alternative core synthesis methods, providing milder conditions for cyclization compared to traditional condensation protocols. d-nb.info
Metal-Catalyzed Coupling Reactions for C-X Bond Formation (where X is a halogen)
Metal-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds, proving essential in the synthesis of complex molecules like substituted benzoxazoles. eie.gr The key step in forming the benzoxazole ring system is often an intramolecular C-O bond formation via O-arylation. Transition metals such as copper, palladium, iron, and cobalt are widely used to catalyze this cyclization. researchgate.netrsc.org
A prevalent strategy for synthesizing 2-substituted benzoxazoles involves the intramolecular cyclization of o-halobenzanilides. rsc.org This method is highly versatile, tolerating a wide array of functional groups. Copper-catalyzed systems, in particular, have been shown to be highly effective. For instance, an efficient protocol has been developed for the copper-catalyzed intramolecular cyclization of N-(2-halo-phenyl)benzamides to produce 2-substituted benzoxazoles. bohrium.com Similarly, a heterogeneous copper fluorapatite (B74983) catalyst has been successfully used for the cyclization of various ortho-haloanilides (iodo-, bromo-, and chloroanilides), demonstrating the reaction's versatility. researchgate.net
Palladium catalysts are also employed, often in conjunction with ligands, to facilitate these coupling reactions. rsc.org The choice of catalyst, ligand, base, and solvent system is critical and is typically optimized to achieve high yields for the specific substrate. Given the structure of this compound, a plausible synthetic route would involve the intramolecular cyclization of a precursor like N-(2,5-dihalo-phenyl)amide, where the metal catalyst facilitates the crucial C-O bond formation.
Table 1: Examples of Metal-Catalyzed Synthesis of Substituted Benzoxazoles
| Catalyst System | Precursor Type | Solvent | Base | Conditions | Yield (%) | Reference |
| CuI / Ligand | o-halobenzanilides | Water | K₂CO₃ | 120°C | High | rsc.org |
| Copper Fluorapatite | ortho-haloanilides | Dioxane | K₂CO₃ | 110°C | up to 96% | researchgate.net |
| Ni(II) Complexes | 2-aminophenol + Aldehydes | DMF | K₂CO₃ | 80°C, 3-4h | 87-94% | rsc.org |
| Co(II) / 1,10-phenanthroline | o-halobenzanilides | DMSO | Cs₂CO₃ | 110°C | Good | rsc.org |
| Pd Complexes | 2-aminophenol + Benzaldehyde | Ethanol | - | 50°C, 3h | 88% | rsc.org |
Application of Green Chemistry Principles in Synthetic Pathways
The principles of green chemistry are increasingly being integrated into the synthesis of benzoxazole derivatives to create more sustainable and environmentally friendly processes. ijpbs.comnih.gov Key strategies include the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions.
One of the most significant green advancements is the replacement of volatile organic solvents with water. An efficient copper-catalyzed intramolecular O-arylation of o-halobenzanilides has been successfully developed in water, offering high yields and broad functional group tolerance. rsc.org This method is advantageous as it minimizes organic waste, with water being the sole byproduct. bohrium.com
The development of reusable and heterogeneous catalysts is another cornerstone of green benzoxazole synthesis. acs.org Examples include:
Ionic Liquids (ILs): Brønsted acidic ionic liquids have been used as recyclable catalysts for the condensation of 2-aminophenols and aldehydes under solvent-free conditions. rsc.org A magnetic nanoparticle-supported ionic liquid (LAIL@MNP) has also been employed, allowing for easy catalyst recovery and reuse for multiple cycles with only a slight decrease in performance. bohrium.com This system works efficiently under mild, solvent-free sonication. bohrium.com
Nanocatalysts: Various nanocatalysts, such as nano-ZnO and TiO₂–ZrO₂, have been reported to effectively catalyze benzoxazole synthesis. rsc.org These catalysts often offer benefits like high yields, shorter reaction times, and operational simplicity. rsc.org
Metal-Oxide Catalysts: Metal oxides like alumina (B75360) can serve as green, recyclable catalysts for benzoxazole synthesis at room temperature. rsc.org
These green methodologies often result in simpler workup procedures, high atom economy, and reduced environmental impact, making them attractive for both academic research and industrial application. bohrium.comrsc.org
Table 2: Green Catalytic Systems for Benzoxazole Synthesis
| Catalyst System | Reaction Type | Conditions | Key Advantages | Reference |
| LAIL@MNP | Condensation | Solvent-free, 70°C, Sonication | Reusable catalyst, short reaction time, water as byproduct | bohrium.com |
| Brønsted Acidic Ionic Liquid Gel | Condensation | Solvent-free, 130°C | Reusable (5 runs), high yield, facile workup | rsc.org |
| TiO₂–ZrO₂ | Condensation | Acetonitrile, 60°C, 15-25 min | Green catalyst, short reaction time, high yield | rsc.org |
| Cu-Catalyst / DPPAP Ligand | Intramolecular O-arylation | Water, 120°C | Use of water as a green solvent, high yields | rsc.org |
| Alumina | Condensation | Acetonitrile, Room Temp, 5h | Green solvent, recyclable catalyst, eco-friendly | rsc.org |
Purification and Isolation Techniques for this compound
The purification and isolation of the final product are critical steps to ensure the high purity of this compound. The techniques employed are standard for solid organic compounds and are chosen based on the reaction byproducts and the physicochemical properties of the target molecule.
Following the synthesis, the crude product is typically worked up by quenching the reaction and extracting the product into a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane. google.commdpi.com The organic layer is then washed, dried over an anhydrous salt like Na₂SO₄ or MgSO₄, and the solvent is removed under vacuum. acs.orgmdpi.com
Common purification methods for substituted benzoxazoles include:
Recrystallization: This is a primary technique for purifying solid benzoxazole derivatives. The crude product is dissolved in a hot solvent or a mixed solvent system, and then allowed to cool slowly, causing the pure compound to crystallize. A patent for purifying other substituted benzoxazoles describes a process of recrystallizing the crude product from a solution of acetone (B3395972) and acetonitrile. google.com
Column Chromatography: Flash chromatography using a silica (B1680970) gel stationary phase is frequently used to isolate pure benzoxazole products, especially when recrystallization is ineffective or when reaction byproducts have similar solubility. tandfonline.com A mobile phase, typically a mixture of nonpolar and polar solvents like petroleum ether and ethyl acetate, is used to elute the compounds from the column. nih.gov
Filtration: In cases where the desired product precipitates from the reaction mixture in high purity, simple filtration is sufficient for isolation. tandfonline.comresearchgate.net The collected solid is then washed with a cold solvent to remove any residual impurities. kuleuven.be
Decolorization: If the crude product is colored by impurities, it may be treated with a clarifying agent like activated charcoal. google.comtandfonline.com The charcoal is added to a solution of the product, stirred, and then filtered off to yield a clarified solution from which the pure compound can be precipitated or recrystallized. google.com
The selection and combination of these techniques are tailored to achieve the desired level of purity for the final this compound compound.
Reactivity and Mechanistic Investigations of 4 Chloro 7 Iodo 1,3 Benzoxazole
Influence of C-4 Chloro and C-7 Iodo Substituents on Aromatic Reactivity
The halogen substituents at the C-4 and C-7 positions of the benzoxazole (B165842) ring are crucial in determining its reactivity towards both electrophilic and nucleophilic reagents. These substituents modulate the electron density of the aromatic system and can direct incoming reagents to specific positions.
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. libretexts.org In benzoxazole systems, the fused heterocyclic ring influences the substitution pattern on the benzene (B151609) ring. The presence of electron-withdrawing groups, such as halogens, generally deactivates the ring towards electrophilic attack. researchgate.net However, they are ortho, para-directing. In the context of 4-Chloro-7-iodo-1,3-benzoxazole, the chloro group at C-4 and the iodo group at C-7 deactivate the benzene ring, making electrophilic substitution more challenging compared to unsubstituted benzoxazole.
Nitration of benzoxazole typically occurs at the C-6 position. researchgate.net For halogenated benzoxazoles, the position of electrophilic attack is further guided by the directing effects of the existing halogens. The presence of an electron-withdrawing group is known to favor halogenation. researchgate.netglobalresearchonline.net While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided results, general principles of EAS on substituted aromatic rings suggest that any further substitution would be directed to the less sterically hindered available positions, C-5 or C-6. The precise outcome would depend on the nature of the electrophile and the reaction conditions.
Nucleophilic aromatic substitution (SNA) provides a pathway to replace the halogen substituents on the benzoxazole ring. mdpi.com This type of reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.com In this compound, both the chloro and iodo groups can potentially be displaced by nucleophiles.
The reactivity of halogens in SNAr reactions generally follows the order F > Cl > Br > I, which is counterintuitive to the C-X bond strength. This is because the rate-determining step is the attack of the nucleophile, and the highly electronegative fluorine atom strongly polarizes the carbon, making it more susceptible to nucleophilic attack. masterorganicchemistry.com However, the C-I bond is the weakest, which can make iodine a better leaving group in some contexts. The presence of the benzoxazole ring itself, an electron-withdrawing entity, enhances the susceptibility of the halogenated positions to nucleophilic attack. smolecule.com Reactions with various nucleophiles such as amines, alkoxides, and thiols can lead to the substitution of the chloro or iodo groups. smolecule.comresearchgate.net The regioselectivity of the substitution (i.e., whether the chloro or iodo group is replaced) would be influenced by a combination of electronic effects, leaving group ability, and steric hindrance around the reaction centers.
Cross-Coupling Chemistry of this compound
The presence of two different halogen atoms at distinct positions makes this compound a versatile substrate for cross-coupling reactions, allowing for sequential and site-selective functionalization. The differential reactivity of the C-Cl and C-I bonds is key to this selectivity, with the C-I bond being significantly more reactive in typical palladium-catalyzed cross-coupling reactions. researchgate.net
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. acs.org For dihalogenated substrates like this compound, the selective reaction at the more reactive C-I bond is a well-established strategy.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. It is anticipated that the Suzuki-Miyaura coupling of this compound with a boronic acid would proceed selectively at the C-7 position, leaving the C-4 chloro substituent intact for potential subsequent transformations. researchgate.net
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of this compound would be expected to occur preferentially at the C-7 iodo-substituted position.
Heck Reaction: The Heck reaction involves the coupling of an alkene with an aryl or vinyl halide. Again, the higher reactivity of the C-I bond would direct the initial Heck coupling to the C-7 position of this compound. core.ac.uk
The general reactivity order for aryl halides in these palladium-catalyzed reactions is I > Br > Cl > F. researchgate.net This allows for a stepwise functionalization approach where the C-7 position is first modified via its iodo group, followed by a subsequent, typically more forcing, reaction at the C-4 chloro position.
Copper-catalyzed cross-coupling reactions have emerged as a valuable alternative and complement to palladium-based methods, particularly for the formation of C-N, C-O, and C-S bonds (Ullmann condensation). cmu.edunih.gov Copper catalysis can be effective for the arylation of heterocycles and the coupling of aryl halides with a variety of nucleophiles. rsc.orgbohrium.com
For this compound, copper-catalyzed reactions could be employed for the introduction of amine, ether, or thioether functionalities. cmu.edu The selectivity between the C-4 and C-7 positions in copper-catalyzed reactions can be influenced by the specific catalyst system, ligands, and reaction conditions. nih.govrsc.org In some instances, copper catalysis can provide different or complementary reactivity and selectivity profiles compared to palladium catalysis. For example, copper-catalyzed C-N coupling has been developed to afford synthetically useful yields of heterobicyclic products. nih.gov
Directed Ortho Metalation (DOM) and Related Functionalization Strategies
Directed Ortho Metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. nih.govresearchgate.net The strategy relies on a directing group (DMG) that coordinates to an organolithium or other strong base, facilitating deprotonation at an adjacent ortho position. nih.gov
In the context of benzoxazoles, the oxazole (B20620) nitrogen can act as a directing group, although it is considered a relatively weak one. The heteroatoms of the benzoxazole ring can direct metalation to the C-2 position. However, for functionalization of the benzene ring, the existing substituents play a more dominant role.
For this compound, the chloro and iodo substituents themselves can influence metalation reactions. Halogen atoms can participate in "halogen dance" rearrangements under metalating conditions. More relevantly, the positions ortho to the directing groups are already substituted. However, if one of the halogens were replaced by a stronger directing group (e.g., an amide or a methoxy (B1213986) group via nucleophilic substitution), then DoM could be a viable strategy for functionalizing the remaining ortho position. For instance, if the chloro group at C-4 were replaced by a suitable DMG, this could direct metalation to the C-5 position. The success of DoM strategies is highly dependent on the specific directing group and the reaction conditions employed. nih.govnih.gov
Investigating Intramolecular Cyclization and Rearrangement Processes
While direct studies on the intramolecular cyclization and rearrangement of this compound are not extensively documented, the reactivity of the halo-substituted benzoxazole core allows for predictions of its potential transformations. The presence of halogen atoms, particularly the more reactive iodine at the 7-position, offers avenues for intramolecular reactions, often catalyzed by transition metals.
One common transformation for halo-aromatics is intramolecular cyclization. For instance, the copper-catalyzed intramolecular cyclization of ortho-haloanilides is a well-established method for synthesizing benzoxazoles. wiley-vch.deorganic-chemistry.org While this compound is already a benzoxazole, further intramolecular cyclization could be envisioned if a suitable nucleophilic side chain were introduced at the N-position or C2-position of the oxazole ring. The relative reactivity of the C-I versus the C-Cl bond would likely dictate the regioselectivity of such a cyclization, with the C-I bond being more susceptible to oxidative addition by a transition metal catalyst.
Rearrangement reactions are also a possibility for benzoxazole derivatives. The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, has been observed in benzoxazole systems. acs.org For a molecule like this compound, a hypothetical Smiles rearrangement could occur if a suitable nucleophile were tethered to the benzoxazole ring, potentially leading to the migration of the benzoxazole core.
Another class of rearrangements, such as the Beckmann rearrangement, is pivotal in the synthesis of the benzoxazole scaffold itself from precursors like oximes. byjus.com While not a rearrangement of the benzoxazole ring post-formation, it highlights the structural accessibility of the core through molecular reorganization.
The following table outlines potential, though not experimentally confirmed for this specific compound, intramolecular reactions based on the known chemistry of related halo-substituted heterocycles.
| Reaction Type | Potential Reactants/Conditions | Plausible Product(s) | Notes |
| Intramolecular Heck Reaction | Introduction of an olefinic side chain, Pd catalyst | Fused polycyclic aromatic system | The more reactive C-I bond would be the primary site of reaction. |
| Intramolecular Buchwald-Hartwig Amination | Introduction of an aminoalkyl side chain, Pd or Cu catalyst | Fused N-heterocyclic system | Regioselectivity would favor reaction at the 7-iodo position. |
| Smiles Rearrangement | Tethered nucleophile (e.g., -OH, -NHR) | Isomeric rearranged product | The feasibility would depend on the nature and position of the tethered nucleophile. |
It is important to emphasize that these are predicted reaction pathways based on the general reactivity of haloaromatics and benzoxazoles. Experimental validation for this compound is required.
Kinetic and Mechanistic Studies of this compound Reactions
Kinetic and mechanistic studies provide fundamental insights into reaction pathways, transition states, and the factors that control reaction rates and product distributions. For this compound, such studies would be crucial in understanding its reactivity in various chemical transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, and potential rearrangements.
Mechanistic investigations into the formation of the benzoxazole ring often point to a key intramolecular cyclization step. For example, the synthesis of 2-substituted benzoxazoles from 2-aminophenols and carboxylic acids, catalyzed by acids like methanesulfonic acid, proceeds through the in-situ formation of an amide followed by cyclization. researchgate.net The electronic effects of substituents on the aminophenol ring can influence the rate of this cyclization. In the case of a precursor to this compound, the chloro and iodo groups would be expected to impact the nucleophilicity of the phenolic oxygen and the geometry of the transition state for cyclization.
A plausible general mechanism for the formation of a disubstituted benzoxazole from a corresponding 2-aminophenol (B121084) is depicted below, which would be influenced by the electronic properties of the substituents.
Scheme 1: Plausible General Mechanism for Benzoxazole Formation
Kinetic studies on related benzoxazole systems have been performed. For instance, the kinetics of benzoxazole formation via spectrofluorimetric techniques have been used to determine activation parameters such as enthalpy and entropy of activation. researchgate.net Such studies on this compound would provide quantitative data on its reactivity.
The following table summarizes the expected influence of the chloro and iodo substituents on the kinetics and mechanism of common reactions involving the benzoxazole core, based on general chemical principles.
| Reaction Type | Expected Influence of Chloro and Iodo Substituents | Mechanistic Considerations |
| Nucleophilic Aromatic Substitution (SNAr) | Electron-withdrawing effects of both halogens would accelerate the reaction by stabilizing the Meisenheimer complex intermediate. The iodine at the 7-position is a better leaving group than chlorine at the 4-position. | The reaction would likely proceed via a two-step addition-elimination mechanism. The regioselectivity would depend on the stability of the intermediate and the leaving group ability. |
| Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck) | The C-I bond is significantly more reactive towards oxidative addition to Pd(0) than the C-Cl bond, allowing for selective functionalization at the 7-position. | The catalytic cycle would involve oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination. The presence of the chloro group might require more forcing conditions for a second coupling. |
| Electrophilic Aromatic Substitution | The benzoxazole ring is generally electron-rich, but the deactivating effect of the two halogen substituents would make electrophilic substitution challenging. | If forced, substitution would likely be directed by the combined electronic and steric effects of the substituents and the fused ring system. |
Advanced Spectroscopic and Structural Characterization of 4 Chloro 7 Iodo 1,3 Benzoxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an essential technique for determining the precise molecular structure of organic compounds. For 4-chloro-7-iodo-1,3-benzoxazole, ¹H, ¹³C, and two-dimensional NMR techniques would collectively provide a complete picture of the atomic connectivity.
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the three protons in the molecule. The aromatic region would feature two doublets corresponding to the H-5 and H-6 protons on the benzene (B151609) ring. These protons form an AX spin system, and their mutual coupling would result in two distinct doublets. The H-2 proton on the oxazole (B20620) ring would appear as a singlet further downfield.
H-2: This proton is attached to a carbon flanked by oxygen and nitrogen atoms, leading to a significant downfield shift, typically observed in the range of δ 8.0–8.5 ppm.
H-5 and H-6: The chemical shifts of these protons are influenced by the adjacent halogen substituents. The electron-withdrawing nature of the chlorine at C-4 and the iodine at C-7, along with the electronic effects of the fused oxazole ring, would cause these protons to resonate in the aromatic region, likely between δ 7.0 and 7.8 ppm. The H-6 proton, being ortho to the iodine, and the H-5 proton, being ortho to the chlorine, will have distinct chemical environments.
Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | 8.0 - 8.5 | Singlet (s) |
| H-5 | 7.2 - 7.8 | Doublet (d) |
| H-6 | 7.2 - 7.8 | Doublet (d) |
C-2: This carbon, bonded to both nitrogen and oxygen, is expected to be the most downfield signal, typically appearing around δ 150–155 ppm. mdpi.com
C-3a and C-7a: These are the bridgehead carbons where the oxazole and benzene rings are fused. Their shifts are influenced by the adjacent heteroatoms and are generally found in the δ 140–152 ppm range. mdpi.com
C-4 and C-7: The carbons directly bonded to the halogens will have their chemical shifts significantly affected. The C-4 carbon attached to chlorine would likely resonate around δ 115-125 ppm. The C-7 carbon bonded to the large, polarizable iodine atom would experience a strong shielding effect, shifting it significantly upfield to approximately δ 85–95 ppm.
C-5 and C-6: These carbons, bonded to hydrogen, would appear in the typical aromatic region of δ 120–130 ppm. mdpi.com
Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3a | 140 - 152 |
| C-4 | 115 - 125 |
| C-5 | 120 - 130 |
| C-6 | 120 - 130 |
| C-7 | 85 - 95 |
| C-7a | 140 - 152 |
To confirm the assignments from 1D NMR, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the H-5 and H-6 protons, confirming their scalar coupling and adjacent positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the H-2, H-5, and H-6 signals to the C-2, C-5, and C-6 signals, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for assigning the quaternary carbons. It reveals correlations between protons and carbons that are two or three bonds away. For instance, the H-2 proton would show correlations to the bridgehead carbons C-3a and C-7a. The H-5 proton would show correlations to C-4, C-7, and C-3a, while the H-6 proton would correlate with C-4, C-7, and C-7a. These correlations would allow for the unambiguous assignment of all carbon atoms in the molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to confirm the elemental composition of a molecule. acs.org For this compound (C₇H₃ClINO), the calculated exact mass for the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I, ¹⁴N, ¹⁶O) is 294.8948 g/mol . HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) matching this value to within a few parts per million, thus confirming the molecular formula.
The fragmentation pathway in mass spectrometry would likely proceed through characteristic losses of the halogen substituents and cleavage of the heterocyclic ring. A plausible pathway could involve:
Initial loss of the iodine atom, which is the weakest bond, to form a [M-I]⁺ fragment.
Subsequent loss of a chlorine atom or carbon monoxide (CO) from the [M-I]⁺ fragment.
Cleavage of the benzoxazole (B165842) ring system leading to smaller charged fragments.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint." The spectra for this compound would be dominated by vibrations of the benzoxazole core and the carbon-halogen bonds. esisresearch.org
Aromatic C-H Stretch: A weak to medium band is expected above 3000 cm⁻¹.
C=N and C=C Stretching: Strong bands from the stretching of the double bonds within the fused ring system are expected in the 1500–1650 cm⁻¹ region. esisresearch.org
C-O-C Stretching: Asymmetric and symmetric stretching of the C-O-C ether linkage within the oxazole ring would produce strong bands, typically in the 1050-1250 cm⁻¹ region. esisresearch.org
C-Cl Stretch: A strong band corresponding to the C-Cl stretching vibration is expected in the fingerprint region, typically around 700–800 cm⁻¹.
C-I Stretch: The C-I bond is weaker and involves a heavier atom, so its stretching vibration would appear at a lower frequency, generally in the 500–600 cm⁻¹ range.
Predicted IR/Raman Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | > 3000 |
| C=N / C=C Ring Stretch | 1500 - 1650 |
| C-O-C Asymmetric Stretch | 1200 - 1250 |
| C-O-C Symmetric Stretch | 1050 - 1100 |
| C-Cl Stretch | 700 - 800 |
| C-I Stretch | 500 - 600 |
Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound has not been reported in the searched literature, this technique would provide invaluable information. researchgate.netmdpi.com
If a suitable single crystal were analyzed, the experiment would yield:
Unambiguous Structural Confirmation: It would confirm the connectivity of the atoms and the substitution pattern on the benzoxazole ring.
Precise Molecular Geometry: It would provide highly accurate measurements of all bond lengths (e.g., C-Cl, C-I, C-N, C-O) and bond angles, revealing any distortions from ideal geometries. The planarity of the fused ring system could be precisely assessed.
Crystal Packing and Intermolecular Interactions: The analysis would reveal how the molecules arrange themselves in the crystal lattice. This is particularly interesting for halogenated compounds, as it would likely show the presence of intermolecular interactions such as π-π stacking between the aromatic rings and potential halogen bonding (e.g., I···N, Cl···O interactions), which are crucial in crystal engineering. mdpi.com
Bond Lengths, Bond Angles, and Torsional Angles
To date, the precise bond lengths, bond angles, and torsional angles of this compound have not been reported in peer-reviewed literature. Such data is typically obtained through single-crystal X-ray diffraction analysis, which provides a definitive three-dimensional map of the atomic positions within the crystal lattice. Without this experimental data, any discussion of these parameters would be purely theoretical and fall outside the scope of this article.
For illustrative purposes, a hypothetical data table for such findings would be structured as follows:
Hypothetical Bond Lengths for this compound
| Atom 1 | Atom 2 | Bond Length (Å) |
| C4 | Cl | Data not available |
| C7 | I | Data not available |
| O1 | C2 | Data not available |
| N3 | C2 | Data not available |
| C3a | C4 | Data not available |
| C7a | O1 | Data not available |
Hypothetical Bond Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |
| C3a | C4 | Cl | Data not available |
| C6 | C7 | I | Data not available |
| C7a | O1 | C2 | Data not available |
| O1 | C2 | N3 | Data not available |
Hypothetical Torsional Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsional Angle (°) |
| C7 | C7a | O1 | C2 | Data not available |
| C5 | C4 | C3a | N3 | Data not available |
Intermolecular Interactions and Crystal Lattice Analysis
The nature of intermolecular interactions and the specifics of the crystal lattice for this compound are also currently undocumented. An analysis of these features would typically involve an examination of the packing of molecules in the crystal, identifying any significant non-covalent interactions such as halogen bonding (which might be expected given the presence of chlorine and iodine), π-π stacking, or other weak forces that stabilize the crystal structure.
The determination of the crystal system, space group, and unit cell dimensions would be fundamental to this analysis. A prospective table for these crystallographic parameters would look like this:
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Future research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, will be necessary to populate these data tables and provide a detailed understanding of its solid-state structure.
Computational Chemistry and Theoretical Investigations of 4 Chloro 7 Iodo 1,3 Benzoxazole
Electronic Structure and Reactivity Descriptors from Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies applying these methods to 4-Chloro-7-iodo-1,3-benzoxazole are not found in the reviewed literature.
Density Functional Theory (DFT) for Ground State Properties
No published studies utilizing Density Functional Theory (DFT) to determine the ground state properties of this compound, such as optimized geometry, electronic energy, and dipole moment, were identified.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Spatial Distributions)
An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting a molecule's reactivity and kinetic stability. There are no specific FMO analyses, including the calculation of the HOMO-LUMO energy gap or the visualization of their spatial distributions, for this compound in the available literature.
Electrostatic Potential Surface (EPS) Mapping for Reactive Sites
Electrostatic potential surface (EPS) maps are valuable for identifying nucleophilic and electrophilic sites within a molecule. A search for EPS mapping studies specifically for this compound yielded no results.
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration
Molecular dynamics simulations provide insight into the conformational flexibility and dynamics of a molecule over time. No records of MD simulations being performed to explore the conformational landscape of this compound were found.
Reaction Mechanism Elucidation via Transition State Search and Intrinsic Reaction Coordinate (IRC) Calculations
The elucidation of reaction mechanisms involving a specific compound is a key application of computational chemistry. This involves locating transition states and calculating the intrinsic reaction coordinate (IRC) to confirm the reaction pathway. There are no published studies detailing such investigations for reactions involving this compound.
Theoretical Spectroscopic Property Prediction and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). A search for theoretical predictions of these properties for this compound, or any comparison with experimental data, did not yield any specific findings.
Molecular Interaction Studies (Computational Methodologies)
Molecular interaction studies are fundamental to understanding the potential biological activity and material properties of a chemical compound. For this compound, computational methodologies would be employed to explore its interactions with various molecular partners, such as proteins or nucleic acids. The primary techniques for such investigations include molecular docking and Density Functional Theory (DFT).
Molecular Docking Simulations:
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking would be used to predict its binding affinity and mode of interaction within the active site of a target protein.
Research Findings: Studies on various benzoxazole (B165842) derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes and receptors implicated in cancer and microbial infections. acs.orgresearchgate.netnih.govresearchgate.netbohrium.com For instance, molecular docking of novel 2-[(4-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N'-[phenylmethylidene] acetohydrazides revealed potential binding to anticancer targets. bohrium.com While this is a more complex derivative, the underlying principle remains the same: to identify key interactions such as hydrogen bonds, halogen bonds, and hydrophobic interactions that stabilize the ligand-protein complex. The chlorine and iodine atoms on the this compound scaffold would be of particular interest for their potential to form halogen bonds, which are increasingly recognized as important in molecular recognition.
A hypothetical docking study of this compound against a protein kinase, a common target for anticancer drugs, might yield results like those presented in Table 1. This table illustrates the types of interactions and the key amino acid residues that could be involved in the binding.
Table 1: Hypothetical Molecular Docking Results for this compound with a Protein Kinase
| Interaction Type | Interacting Atom/Group on Ligand | Interacting Amino Acid Residue | Distance (Å) |
| Hydrogen Bond | Benzoxazole Nitrogen | LYS 72 | 2.9 |
| Halogen Bond | 7-Iodo | ASP 181 | 3.1 |
| Hydrophobic (π-π) | Benzene (B151609) Ring | PHE 80 | 3.5 |
| Hydrophobic (π-Alkyl) | Benzene Ring | LEU 132 | 4.2 |
This table is for illustrative purposes and is based on typical interactions observed for similar compounds.
Density Functional Theory (DFT) Studies:
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is employed to calculate various molecular properties, such as optimized geometry, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO).
Research Findings: DFT studies on benzoxazole derivatives have been used to understand their electronic properties and reactivity. acs.org For example, calculations on some 2-(6-methoxy-2-napthyl)-1,3-benzoxazole derivatives have determined their HOMO-LUMO energy gaps, which are indicative of their chemical reactivity and electronic excitation properties. For this compound, DFT calculations would be essential to understand how the electron-withdrawing nature of the chlorine and iodine atoms affects the electron distribution across the benzoxazole ring system. This, in turn, influences the molecule's ability to participate in various non-covalent interactions.
The analysis of the molecular electrostatic potential (MEP) surface would reveal regions of positive and negative potential, indicating sites susceptible to electrophilic and nucleophilic attack, respectively. The frontier molecular orbitals, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), are crucial for predicting reactivity. The energy gap between HOMO and LUMO provides insights into the molecule's stability and polarizability.
Table 2: Hypothetical DFT-Calculated Properties for this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |
| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicates chemical reactivity and kinetic stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
This table is for illustrative purposes and represents typical values for similar halogenated heterocyclic compounds.
These computational approaches provide a theoretical framework for understanding the molecular interactions of this compound. The insights gained from such studies are invaluable for guiding the synthesis of new derivatives with enhanced biological activities or specific material properties.
Applications of 4 Chloro 7 Iodo 1,3 Benzoxazole As a Chemical Synthetic Intermediate
Precursor for the Development of Advanced Heterocyclic Compounds
The benzoxazole (B165842) moiety is a significant scaffold found in numerous natural products and pharmacologically active molecules. core.ac.ukbenthamscience.com The presence of both chloro and iodo substituents on 4-Chloro-7-iodo-1,3-benzoxazole provides two distinct reactive handles for chemists to introduce molecular diversity and construct intricate chemical architectures.
The primary utility of this compound in synthesis stems from the ability to selectively transform its carbon-halogen bonds into other functional groups, most commonly through transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in standard palladium-catalyzed reactions like Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations. rsc.orgacs.org This reactivity difference allows for chemoselective functionalization at the C-7 position while leaving the C-4 chloro group intact for subsequent reactions.
This stepwise approach enables the introduction of a wide array of substituents. For example, a Suzuki-Miyaura coupling could introduce an aryl or heteroaryl group at the C-7 position. A subsequent, more forcing, coupling reaction could then modify the C-4 position. This sequential strategy is a powerful tool for building complex molecular libraries from a single, readily accessible precursor. acs.orgresearchgate.net
Below is a table illustrating potential selective transformations at the C-7 iodo position.
| Reaction Type | Reagents | Functional Group Introduced | Potential Product Structure |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | Aryl group | 4-Chloro-7-aryl-1,3-benzoxazole |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl group | 4-Chloro-7-alkynyl-1,3-benzoxazole |
| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl group | 4-Chloro-7-alkenyl-1,3-benzoxazole |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Amino group | 4-Chloro-7-(amino)-1,3-benzoxazole |
| Cyanation | Cyanide source (e.g., Zn(CN)₂), Pd catalyst | Cyano group | 4-Chloro-1,3-benzoxazole-7-carbonitrile |
This table represents illustrative examples of common cross-coupling reactions. Specific conditions and catalyst systems would require optimization.
The ability to perform sequential functionalization on this compound makes it an ideal starting material for the construction of fused or polycyclic heterocyclic systems. core.ac.uk These complex structures are of great interest in medicinal chemistry and materials science. The general strategy involves a two-step process:
Initial Coupling: A functional group is introduced at the more reactive C-7 iodo position. This group is chosen to contain a reactive site that can later participate in a ring-forming reaction. For example, a Sonogashira coupling could install an alkyne, or a Suzuki coupling could introduce an ortho-functionalized aryl group.
Intramolecular Cyclization: The newly introduced group then reacts with the chloro-substituent at the C-4 position in an intramolecular cyclization reaction to form a new ring. This ring-closing step can be promoted by heat or a catalyst, effectively "fusing" a new ring onto the original benzoxazole scaffold.
This methodology allows for the synthesis of diverse and complex polycyclic aromatic systems that would be difficult to access through other means. rsc.org For instance, reacting the C-7 position with an appropriate nucleophile and then inducing an intramolecular C-C or C-heteroatom bond formation with the C-4 position can lead to novel tricyclic structures.
Building Block in Materials Science Research
The benzoxazole core is a well-established fluorophore, and its derivatives are widely explored for applications in materials science. core.ac.ukgrafiati.com The electronic properties of the benzoxazole ring system can be finely tuned by adding substituents, making this compound a valuable starting point for creating materials with specific optical and electronic characteristics.
Benzoxazole derivatives are known for their promising photophysical properties, including strong fluorescence and high quantum yields, which makes them suitable for use as fluorescent probes, scintillators, and laser dyes. periodikos.com.brresearchgate.netresearchgate.net The introduction of substituents onto the benzoxazole ring can significantly alter the absorption and emission wavelengths, Stokes shift, and quantum yield. nih.gov
Starting with this compound, chemists can use the cross-coupling reactions described previously to attach various π-conjugated systems or electron-donating/withdrawing groups. This modulation of the electronic structure allows for the rational design of fluorescent dyes that operate in specific regions of the electromagnetic spectrum. For example, extending the π-conjugation by adding styryl or other aromatic groups typically leads to a bathochromic (red) shift in both absorption and emission spectra. researchgate.net Benzoxazole-based dyes have shown particular promise as fluorescent probes for detecting biological targets like DNA and specific ions. periodikos.com.brrsc.orgnih.gov
The table below shows the photophysical properties of some representative benzoxazole derivatives, illustrating how substitution affects their fluorescent characteristics.
| Compound | Abs. Max (λ_abs) (nm) | Em. Max (λ_em) (nm) | Quantum Yield (Φ_F) | Solvent |
| 2-Phenyl-1,3-benzoxazole | 307 | 362 | 0.61 | Cyclohexane |
| 2-(4-Biphenylyl)-1,3-benzoxazole | 332 | 382 | 0.82 | Cyclohexane |
| 2-(Naphthalen-2-yl)-1,3-benzoxazole | 320 | 388 | 0.58 | Cyclohexane |
| 2-(4-Methoxyphenyl)-1,3-benzoxazole | 322 | 378 | 0.77 | Cyclohexane |
Data compiled from various sources for illustrative purposes. Actual values are highly dependent on the specific compound and experimental conditions.
The benzoxazole scaffold is also incorporated into materials designed for optoelectronics and photochromism. core.ac.ukharamaya.edu.et Photochromic compounds can reversibly change their structure and, consequently, their color and other properties upon exposure to light. Spiropyrans are a well-known class of photochromic materials, and research has shown that incorporating benzoxazole moieties into spiropyran structures can effectively modulate their photo-switching behavior. researchgate.netbohrium.comacs.org The electron-withdrawing nature of the halogen atoms in this compound can be exploited to influence the electronic state of the final photochromic molecule.
In the field of optoelectronics, benzoxazole-containing polymers and small molecules are investigated for use in organic light-emitting diodes (OLEDs) and other devices. nih.gov The inherent fluorescence of the benzoxazole unit, combined with the ability to tune its electronic levels through substitution at the chloro and iodo positions, makes it an attractive building block for creating new emissive or charge-transporting materials. chemrxiv.org
Nitrogen-containing heterocyclic compounds are widely used as ligands in transition metal catalysis. imist.ma The nitrogen atom in the oxazole (B20620) ring of this compound can act as a coordination site for a metal center. This allows benzoxazole derivatives to serve as ligands that can stabilize and modulate the reactivity of a catalytic metal. core.ac.uk
Researchers have developed catalysts for various transformations, including oxidation and polymerization, using ligands based on the benzoxazole framework. mdpi.comrsc.orgresearchgate.net For example, bidentate or tridentate ligands can be synthesized by attaching other coordinating groups to the benzoxazole core, often at the 2-position. The electronic properties of the ligand, which are critical for the performance of the catalyst, can be fine-tuned by the substituents on the benzene (B151609) ring. The electron-withdrawing chloro and iodo groups on the target molecule can influence the electron density at the coordinating nitrogen atom, thereby affecting the stability and activity of the resulting metal complex.
Future Research Directions and Unexplored Avenues for 4 Chloro 7 Iodo 1,3 Benzoxazole
Development of Highly Sustainable and Atom-Economical Synthetic Routes
Future research will likely prioritize the development of environmentally benign and efficient methods for synthesizing 4-Chloro-7-iodo-1,3-benzoxazole. While traditional benzoxazole (B165842) syntheses often involve multi-step procedures with stoichiometric reagents, modern approaches focus on sustainability and atom economy. rsc.org
One promising avenue is the advancement of electrochemical synthesis. acs.org This technique uses electric current as a clean oxidant, which can significantly reduce waste and improve cost-efficiency. acs.org For instance, the indirect electrochemical synthesis of benzoxazoles using a redox mediator based on an iodine(I)/iodine(III) couple has been reported, offering a method that is compatible with various redox-sensitive functional groups. acs.org Such "ex-cell" approaches, where the oxidant is generated separately and then introduced to the reaction, prevent the undesired oxidation of the substrate. acs.org Furthermore, the mediator salt can often be recovered and reused, enhancing the atom economy of the process. acs.org Applying these electrochemical principles to the synthesis of this compound from appropriately substituted precursors could provide a greener alternative to conventional methods. rsc.org
Exploration of Bioorthogonal Reactions for Site-Specific Conjugation
The dual-halogen substitution pattern of this compound makes it an intriguing candidate for site-specific bioconjugation. Bioorthogonal chemistry, which involves reactions that can proceed in a biological environment without interfering with native biochemical processes, is a cornerstone of modern chemical biology. beilstein-journals.org The distinct reactivities of the C-I and C-Cl bonds could be exploited for sequential, site-selective functionalization.
This is particularly relevant for the construction of complex bioconjugates like antibody-drug conjugates (ADCs). beilstein-journals.orgnih.gov ADCs combine the targeting specificity of an antibody with the potency of a cytotoxic drug. beilstein-journals.org The development of methods for creating homogeneous ADCs, where the drug is attached at a specific site and with a precise stoichiometry, is a major goal in the field. nih.gov The this compound scaffold could serve as a linker, where the iodo group, being more reactive, could be used for an initial coupling reaction (e.g., Sonogashira or Suzuki coupling) to attach to a biomolecule. Subsequently, the less reactive chloro group could be targeted for a second, distinct chemical transformation. This differential reactivity allows for precise control over the conjugation process. beilstein-journals.org
Future research could focus on adapting established bioconjugation techniques to this scaffold. For example, transition-metal-catalyzed cross-coupling reactions or light-induced photoredox methods could be explored to selectively functionalize the halogenated positions under mild, biocompatible conditions. beilstein-journals.org The development of such site-specific conjugation strategies would enable the precise attachment of fluorophores, drugs, or other reporter molecules, expanding the utility of this benzoxazole derivative in diagnostics and targeted therapeutics. nih.govnih.gov
Advanced Spectroscopic Probes for Real-time Reaction Monitoring
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and ensuring product quality. Future studies on this compound should leverage advanced spectroscopic techniques for in operando, real-time monitoring of its synthesis. nih.govresearchgate.net Techniques such as flow Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy allow for the direct observation and quantification of reactants, intermediates, and products as the reaction progresses. nih.gov
By integrating a flow cell with FTIR and NMR spectrometers, researchers can overcome the sensitivity limitations of traditional methods and conclusively identify transient intermediates that are critical to the reaction mechanism. nih.govresearchgate.net This approach has been successfully used to elucidate the controversial mechanism of general benzoxazole synthesis, providing accurate kinetic data and identifying the rate-determining step. nih.gov Applying this "flow FTIR" and flow NMR setup to the synthesis of this compound would provide unprecedented insight into its formation. This would enable chemists to precisely control reaction conditions to maximize yield and selectivity, and to understand the electronic and steric influence of the chloro and iodo substituents on the reaction pathway. researchgate.net
Integration into Supramolecular Assemblies and Smart Materials
The aromatic and heterocyclic nature of the benzoxazole core suggests that this compound could be a valuable building block for supramolecular chemistry and the design of "smart" materials. core.ac.ukgoogle.com Benzoxazoles are known to be part of structures used as fluorescent dyes and ligands for catalytic reactions. globalresearchonline.netcore.ac.uk
Future research could explore the incorporation of this compound into larger, functional architectures. The halogen atoms provide specific sites for non-covalent interactions, such as halogen bonding, which can be used to direct the self-assembly of molecules into well-defined supramolecular structures. These assemblies could exhibit interesting photophysical properties, making them suitable for applications in sensors or organic light-emitting diodes (OLEDs). The ability to further functionalize the molecule via its halogen atoms allows for the tuning of these properties. For instance, it could be integrated into polymer backbones to create materials that respond to external stimuli like light, heat, or pH, a key feature of smart materials. google.com The investigation of its coordination chemistry with various transition metals could also lead to new catalysts or materials with unique magnetic or electronic properties. core.ac.uk
Mechanistic Insights into Complex Reaction Pathways and Selectivity
Unraveling the precise mechanistic details of reactions involving this compound is a fundamental research goal. The synthesis of benzoxazoles from precursors like 2-aminophenols can proceed through several possible pathways, and the presence of substituents can heavily influence which path is favored. acs.orgresearchgate.net
Detailed mechanistic studies, combining experimental work with computational chemistry, are needed. acs.org Control experiments can help to rule out certain mechanistic possibilities. For example, tests to trap radical intermediates can provide evidence for or against a single-electron transfer (SET) pathway. researchgate.net Computational studies, using methods like Density Functional Theory (DFT), can be employed to model the potential energy surfaces of different reaction pathways. acs.orgresearchgate.net By calculating the energy barriers for various transition states, researchers can determine the most plausible reaction mechanism. For instance, in the I(III)-mediated cyclization to form benzoxazoles, computational results have supported a concerted reductive elimination pathway as being kinetically and thermodynamically more favorable than stepwise alternatives. acs.orgresearchgate.net
Applying these combined experimental and theoretical approaches to the synthesis and subsequent reactions of this compound will provide deep insights into the factors governing reactivity and selectivity. This knowledge is essential for designing more efficient synthetic routes and for predicting how the molecule will behave in more complex chemical and biological systems.
Q & A
Q. What are the optimized synthetic routes for 4-Chloro-7-iodo-1,3-benzoxazole, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves halogenation and cyclization steps. Key factors include:
- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity (e.g., DMF used in benzoxazole alkylation reactions ).
- Reaction time and temperature : Prolonged reflux (e.g., 9–18 hours) improves cyclization efficiency, as seen in benzoxazole derivative syntheses .
- Catalysts/base systems : Potassium carbonate (K₂CO₃) aids in deprotonation and nucleophilic substitution .
- Purification : Recrystallization using ethanol/water mixtures yields pure products (65–85% yields reported in similar syntheses) .
Table 1: Comparison of Reaction Conditions
| Parameter | Example from | Example from |
|---|---|---|
| Solvent | DMSO | DMF |
| Reaction Time | 18 hours | 9 hours |
| Base/Catalyst | Acetic acid | K₂CO₃ |
| Yield | 65% | 75% (estimated) |
Q. How can spectroscopic methods (NMR, IR) differentiate this compound from structural analogs?
Methodological Answer:
- ¹H/¹³C NMR : The iodine substituent causes distinct deshielding in aromatic protons. For example, in 2-amino-5-chloro-1,3-benzoxazole, protons adjacent to chlorine resonate at δ 7.2–7.8 ppm . Iodine’s larger atomic radius amplifies this effect.
- IR Spectroscopy : Stretching vibrations for C-I (500–600 cm⁻¹) and C-Cl (550–750 cm⁻¹) bonds provide diagnostic peaks.
- X-ray Crystallography : Unit cell parameters (e.g., monoclinic system with a = 9.44 Å, β = 101.67°) confirm stereoelectronic effects of iodine .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?
Methodological Answer: Contradictions may arise from:
- Assay variability : Differences in microbial strains or cell lines (e.g., Gram-positive vs. Gram-negative bacteria in antimicrobial studies ).
- Structural analogs : Subtle changes (e.g., fluoro vs. iodo substituents) alter lipophilicity and target binding .
- Data validation : Replicate experiments under standardized conditions and cross-validate with computational models (e.g., molecular docking to explain activity trends) .
- Open data practices : Share raw data to enable meta-analyses, adhering to ethical guidelines for reproducibility .
Q. How does molecular docking explain the antimicrobial activity of this compound derivatives?
Methodological Answer:
- Target selection : Dock derivatives against bacterial enzymes (e.g., DNA gyrase or β-lactamase). For example, 5,7-dichloro-benzoxazoles showed affinity for gyrase ATP-binding pockets .
- Parameter optimization : Use AutoDock Vina with Lamarckian algorithms, adjusting grid sizes to encompass active sites.
- Electrostatic contributions : The iodine atom’s polarizability enhances halogen bonding with target residues (e.g., backbone carbonyl groups) .
Table 2: Key Docking Results for Benzoxazole Derivatives
| Derivative | Target Enzyme | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| 5,7-Dichloro | DNA Gyrase | -8.2 | Halogen bonding, π-π |
| 6-Fluoro | β-Lactamase | -7.5 | H-bonding, hydrophobic |
Q. What crystallographic parameters are critical for confirming the molecular structure of this compound?
Methodological Answer:
- Unit cell dimensions : Monoclinic systems (e.g., P2₁/n space group) with parameters a = 9.44 Å, b = 3.74 Å, c = 19.74 Å, β = 101.67° .
- Thermal displacement parameters (B factors) : Validate atomic positions; B > 5 Ų may indicate disorder.
- Hydrogen bonding networks : Intermolecular N-H···O interactions stabilize crystal packing, as seen in 2-amino-5-chloro-1,3-benzoxazole .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
